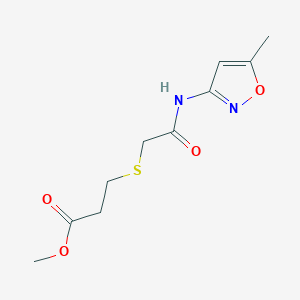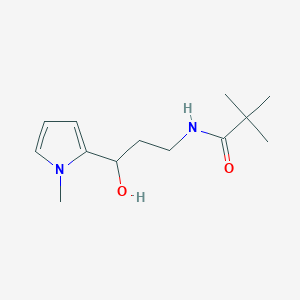
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound pyrrolidine . Pyrrole is a basic molecule that constitutes a wide variety of natural products, including certain enzymes and hemoglobin .
Synthesis Analysis
The synthesis of pyrrole derivatives has been a subject of interest in medicinal chemistry due to their diverse biological activities . The Paal-Knorr Pyrrole Synthesis is a common method for synthesizing pyrroles . This method involves the condensation of primary amines with 1,4-diketones . Other methods include the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Chemical Reactions Analysis
Pyrrole and its derivatives are involved in a variety of chemical reactions. For instance, N-substituted pyrroles can be synthesized via the Michael addition of pyrrole with electrophilic olefins . Furthermore, N-acylpyrroles can be synthesized via olefin ring-closing metathesis of diallylamines followed by in situ oxidative aromatization .Aplicaciones Científicas De Investigación
These applications highlight the versatility and potential impact of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide in various scientific domains. Researchers continue to uncover new uses and properties, making it an exciting area of study. If you’d like more detailed information on any specific application, feel free to ask! 🌟
Direcciones Futuras
Given the diverse biological activities of pyrrole derivatives, future research could focus on exploring this scaffold to its maximum potential against several diseases or disorders . This could involve the design and synthesis of new pyrrole derivatives, as well as the investigation of their physicochemical interactions, bioactivities, and potential applications in medicine .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as those containing the 1h-pyrrol-2-yl group, have been associated with a broad range of biological activities .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways .
Result of Action
Compounds with similar structures have been associated with a variety of biological activities .
Propiedades
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-13(2,3)12(17)14-8-7-11(16)10-6-5-9-15(10)4/h5-6,9,11,16H,7-8H2,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTIBXAOTSXQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC(C1=CC=CN1C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2773199.png)

![(3As,6aR)-5-(2-chloroacetyl)-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carbonitrile](/img/structure/B2773202.png)
![{[2-(4-Nitrophenyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]thio}acetonitrile](/img/structure/B2773204.png)

![2-[[4-Ethyl-5-[4-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)butyl]-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2773208.png)
![3-benzyl-2-{[2-(1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2773209.png)
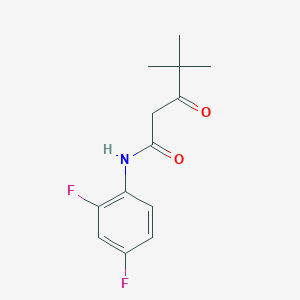
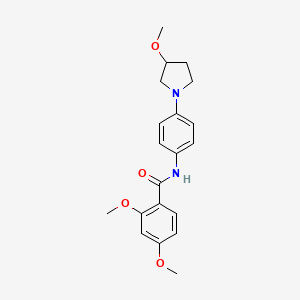
![2-[1-(4-Bromophenyl)cyclobutyl]acetic acid](/img/structure/B2773214.png)
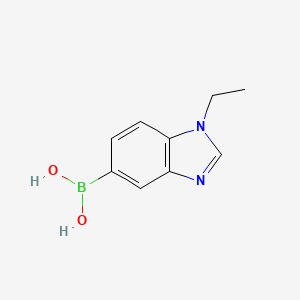

![Methyl 1-[3-(prop-2-enoylamino)propanoyl]azepane-2-carboxylate](/img/structure/B2773221.png)
